Fluorescence Spectral Shift vs. Unsubstituted 9(10H)-Acridone
4-Carboxy-9-acridanone exhibits a bathochromic shift in both excitation and emission maxima compared to the parent 9(10H)-acridone scaffold. This red-shift enhances compatibility with common fluorescence detection systems and reduces background autofluorescence in biological samples [1]. The specific excitation and emission maxima for the target compound are 408 nm and 498 nm, respectively, as reported in a Cr(III) sensing study [2]. In contrast, 9(10H)-acridone exhibits excitation at 395 nm and emission at 435 nm under comparable HPLC fluorescence detection conditions .
| Evidence Dimension | Fluorescence Excitation/Emission Maxima |
|---|---|
| Target Compound Data | λex = 408 nm, λem = 498 nm |
| Comparator Or Baseline | 9(10H)-Acridone: λex = 395 nm, λem = 435 nm |
| Quantified Difference | Δλex = +13 nm, Δλem = +63 nm (red shift) |
| Conditions | In DMF-water for target; HPLC fluorescence detection for comparator |
Why This Matters
The 63 nm red-shift in emission allows better separation from excitation light and reduces overlap with common biological fluorophores (e.g., NADH, flavins), improving signal-to-noise in imaging and assay applications.
- [1] Karak D, Banerjee A, Sahana A, Guha S, Lohar S, Adhikari SS, Das D. 9-Acridone-4-carboxylic acid as an efficient Cr(III) fluorescent sensor: trace level detection, estimation and speciation studies. J Hazard Mater. 2011;188(1-3):274-80. PMID: 21345582. View Source
- [2] Karak D, Banerjee A, Sahana A, Guha S, Lohar S, Adhikari SS, Das D. 9-Acridone-4-carboxylic acid as an efficient Cr(III) fluorescent sensor: trace level detection, estimation and speciation studies. J Hazard Mater. 2011;188(1-3):274-80. PMID: 21345582. View Source
